3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
Overview
Description
3-[4-(Difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a chemical compound with the molecular formula C19H19F2N3OS It is known for its unique structure, which includes a difluoromethoxyphenyl group, an ethyl group, and a methylbenzylsulfanyl group attached to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including alkylation, sulfonation, and cyclization, to form the final triazole compound. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and base catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[4-(Difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The difluoromethoxy group and the triazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)-3-methoxy-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
- 3-(5-((4-(difluoromethoxy)phenyl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)oxetane-3-carboxamide
Uniqueness
Compared to similar compounds, 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS/c1-3-24-17(15-8-10-16(11-9-15)25-18(20)21)22-23-19(24)26-12-14-6-4-13(2)5-7-14/h4-11,18H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQLMJUUYWHKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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